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Compound of Interest

Compound Name: 4-Formylbenzoic acid

Cat. No.: B119534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical

properties of 4-formylbenzoic acid and its ortho- and meta-isomers: 2-formylbenzoic acid and

3-formylbenzoic acid. The positional isomerism of the formyl and carboxyl groups on the

benzene ring leads to distinct structural arrangements, spectroscopic signatures, and chemical

reactivities, which are critical for applications in drug design, materials science, and organic

synthesis.

Physicochemical Properties
The basic physicochemical properties of the three isomers are summarized below. These

properties are influenced by the substitution pattern on the benzene ring, which affects

intermolecular forces and crystal packing.
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Property
4-Formylbenzoic
Acid (para)

2-Formylbenzoic
Acid (ortho)

3-Formylbenzoic
Acid (meta)

CAS Number 619-66-9[1] 119-67-5 619-21-6[2]

Molecular Formula C₈H₆O₃[1] C₈H₆O₃ C₈H₆O₃[2]

Molecular Weight 150.13 g/mol [1] 150.13 g/mol 150.13 g/mol [2]

Appearance
White to off-white

crystalline powder
White crystal powder

White to bright yellow

powder[3]

Melting Point (°C) 256[1] 96-99 173-175[3]

Boiling Point (°C)

Sublimes before

reaching boiling

point[1]

321.8 at 760 mmHg
231.65 (rough

estimate)[3]

Solubility

Slightly soluble in hot

water; very soluble in

alcohol; soluble in

ether and

chloroform[1]

Soluble in water,

ethanol, and methanol

Soluble in methanol;

very slightly soluble in

water[4]

Spectroscopic Analysis
Spectroscopic data provides a fingerprint for each isomer, revealing details about their

electronic and vibrational states and the chemical environment of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of

organic molecules. The chemical shifts (δ) are indicative of the electronic environment of the

protons and carbons, respectively.
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Isomer
¹H NMR (DMSO-d₆, 400
MHz) δ (ppm)

¹³C NMR (DMSO-d₆, 101
MHz) δ (ppm)

4-Formylbenzoic Acid

13.11 (s, 1H), 10.14 (s, 1H),

8.16 (d, J=8.0 Hz, 2H), 8.05 (d,

J=8.0 Hz, 2H)[5]

193.1, 166.8, 139.3, 135.5,

130.1, 129.8

2-Formylbenzoic Acid

Data typically shows complex

patterns due to through-space

interactions and potential

tautomerism.

~193 (CHO), ~168 (COOH),

and aromatic signals between

125-140.

3-Formylbenzoic Acid

13.36 (s, 1H), 10.11 (s, 1H),

8.32 (t, J=1.5 Hz, 1H), 8.24 (dt,

J=7.8, 1.4 Hz, 1H), 8.01 (dt,

J=7.7, 1.4 Hz, 1H), 7.73 (t,

J=7.8 Hz, 1H)[5]

192.8, 166.5, 136.9, 135.2,

133.4, 132.3, 129.8, 129.6

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The characteristic absorption

bands for the carboxyl and formyl groups are key identifiers.

Isomer
C=O (Carboxylic
Acid) Stretch
(cm⁻¹)

C=O (Aldehyde)
Stretch (cm⁻¹)

O-H (Carboxylic
Acid) Stretch
(cm⁻¹)

4-Formylbenzoic Acid ~1680-1700 ~1700-1720 ~2500-3300 (broad)

2-Formylbenzoic Acid ~1680-1700 ~1690-1710 ~2500-3300 (broad)

3-Formylbenzoic Acid ~1685-1705 ~1705-1725 ~2500-3300 (broad)

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecules.

The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the

electronic effects of the substituents.
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Isomer λmax (nm) in Hexane

4-Formylbenzoic Acid 249, 279, 298[6]

2-Formylbenzoic Acid

Expected absorptions related to the benzene

ring and functional groups, likely in the 250-350

nm range.

3-Formylbenzoic Acid

Expected absorptions related to the benzene

ring and functional groups, likely in the 250-350

nm range.

Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and crystal packing arrangements. While a detailed

crystallographic study of two polymorphs of 4-formylbenzoic acid has been reported, readily

available comparative data for all three isomers is limited.[7][8] For a comprehensive

comparison, Crystallographic Information Files (CIFs) would be retrieved from a database such

as the Cambridge Crystallographic Data Centre (CCDC).

Parameter
4-Formylbenzoic
Acid

2-Formylbenzoic
Acid

3-Formylbenzoic
Acid

Crystal System
Data not available in

search results

Data not available in

search results

Data not available in

search results

Space Group
Data not available in

search results

Data not available in

search results

Data not available in

search results

Unit Cell Dimensions
Data not available in

search results

Data not available in

search results

Data not available in

search results

Chemical Reactivity and Biological Activity
The positional isomerism significantly influences the chemical reactivity and potential biological

activity of these compounds.
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4-Formylbenzoic Acid: The para-substitution allows for the independent reaction of the

aldehyde and carboxylic acid groups, making it a valuable bifunctional linker in the synthesis

of metal-organic frameworks (MOFs) and polymers.[8]

2-Formylbenzoic Acid: The ortho-arrangement of the functional groups leads to unique

intramolecular interactions. It can exist in equilibrium with its cyclic lactol tautomer, 3-

hydroxyphthalide. This tautomerism influences its reactivity, for example, in reactions with

Grignard reagents. It has also been investigated for its potential as a cholinesterase

reactivator.

3-Formylbenzoic Acid: The meta-substitution results in less direct electronic communication

between the two functional groups compared to the ortho and para isomers. The electron-

withdrawing nature of the formyl group enhances the acidity of the carboxylic acid.

Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the formylbenzoic acid isomer in approximately 0.6

mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) and reference the chemical shifts to an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups.

Methodology:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for

Attenuated Total Reflectance (ATR)-IR, place the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands for the C=O and O-H stretching

vibrations of the carboxylic acid and the C=O stretching of the aldehyde.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the isomers.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., hexane or ethanol).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the absorbance of the sample across a range of wavelengths (e.g.,

200-400 nm), using the pure solvent as a blank for baseline correction.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

X-ray Crystallography
Objective: To determine the precise three-dimensional molecular structure.

Methodology:

Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated

solution of the compound by slow evaporation of the solvent.

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray

diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
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Structure Solution and Refinement: Process the diffraction data to determine the unit cell

parameters and space group. Solve the crystal structure using direct methods or Patterson

methods, and refine the atomic positions and thermal parameters.
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Caption: Workflow for the comparative structural analysis of formylbenzoic acid isomers.
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Caption: Logical relationships of isomer structure and chemical reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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